4-乙基-N-(3-氟苄基)苯胺

描述

4-Ethyl-N-(3-fluorobenzyl)aniline is a chemical compound with the molecular formula C15H16FN . It has an average mass of 229.293 Da and a monoisotopic mass of 229.126678 Da . This compound is primarily used for research purposes .

Molecular Structure Analysis

4-Ethyl-N-(3-fluorobenzyl)aniline contains a total of 34 bonds; 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) . It consists of 33 atoms; 16 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Fluorine atom .科学研究应用

合成与生物活性

合成了一系列化合物,包括 2-[N-取代苄基-4a(或 3a)-溴]苯胺基-4-氧代-4,5-二氢呋喃-3-羧酸乙酯和相关化合物,并评估了它们的抗心律失常活性和心血管作用。一些衍生物在抑制心率方面表现出显着的活性,表明在心血管疾病治疗中具有潜在应用 (蘇怡芳, 2006)。

实用合成

从 1-(氯甲基)-3-氟苯和 2-氯-4-硝基苯酚开发 3-氯-4-(3-氟苄氧基)苯胺的实用合成工艺,由于其鲁棒性和高产率,展示了工业生产的潜力。这突出了该化合物在合成用于进一步化学加工的中间体中的相关性 (张庆文,2011 年)。

抗菌活性

合成并评估了线佐利特类分子,包括 3-氟-4-(吗啉-4-基)苯胺的衍生物,以了解它们的抗菌活性,揭示了良好的抗结核活性。这表明在开发新的抗菌剂方面有应用 (Serap Başoğlu 等人,2012 年)。

生物降解

Labrys portucalensis 对氟苯胺的生物降解的研究表明了环境修复的潜力,特别是在处理土壤和水中苯胺和卤代苯胺造成的污染方面 (C. Amorim 等人,2013 年)。

降血脂蛋白血症药物

对与 4-(1-金刚烷氧基)苯胺相关的化合物降血脂蛋白血症作用的研究确定了活性化合物,这些化合物可以进一步开发为治疗脂质紊乱的药物 (D. Lednicer 等人,1979 年)。

作用机制

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This typically involves the formation of a complex with the target receptor, leading to a change in the receptor’s activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 4-Ethyl-N-(3-fluorobenzyl)aniline can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

属性

IUPAC Name |

4-ethyl-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-2-12-6-8-15(9-7-12)17-11-13-4-3-5-14(16)10-13/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJQBHJGAMYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651473 | |

| Record name | 4-Ethyl-N-[(3-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-N-(3-fluorobenzyl)aniline | |

CAS RN |

852934-06-6 | |

| Record name | 4-Ethyl-N-[(3-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

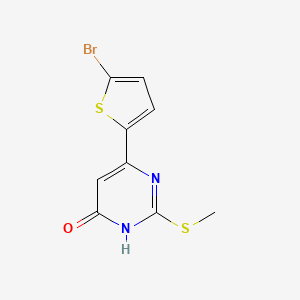

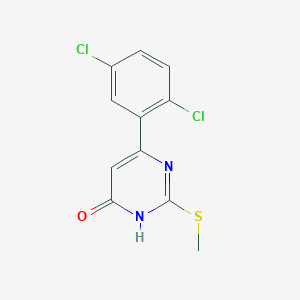

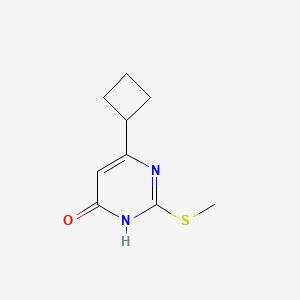

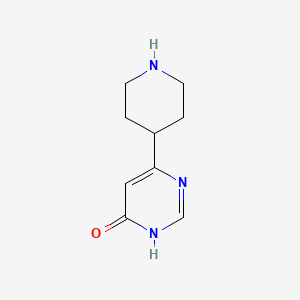

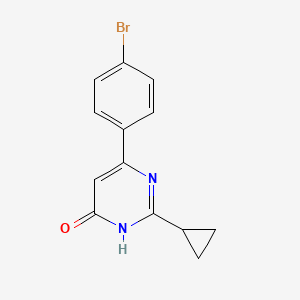

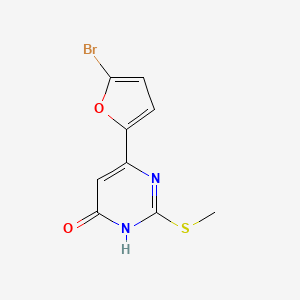

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)